Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate
Description
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3 |
InChI Key |
LHWQAZIFRLAMMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)Cl)Br)N |
Origin of Product |
United States |
Preparation Methods
Bromination via Lewis Acid-Catalyzed Ester Exchange
- Process : Alpha-bromo-2-chlorophenylacetic acid undergoes ester exchange with methyl acetate catalyzed by Lewis acids such as magnesium perchlorate, titanium tetrachloride, or zinc chloride.
- Reaction Conditions : The ester exchange is performed under controlled temperature with short reaction times.
- Outcome : This method yields methyl alpha-bromo-2-chlorophenylacetate with over 90% yield and purity exceeding 99% as measured by HPLC normalization.
- Advantages : The process is suitable for large-scale industrial production due to low toxicity, ease of operation, and cost-effectiveness.
Photochemical Bromination Using Hydrogen Bromide and Hydrogen Peroxide
- Process : The methyl ester of o-chlorophenylacetic acid is dissolved in an organic solvent. Hydrogen bromide or hydrobromate salts (e.g., sodium bromide, potassium bromide) are added under acidic conditions.
- Irradiation : The reaction mixture is irradiated with visible or UV light to promote bromination.
- Oxidant Addition : Aqueous hydrogen peroxide or its adduct is added gradually to complete the alpha-bromination.
- Reaction Duration : Approximately 12 hours under 35W luminescent lamp irradiation at room temperature.
- Purification : After reaction completion, the product is extracted with dichloromethane and concentrated to obtain the alpha-brominated methyl ester.
- Yield and Purity : High purity (≥99%) alpha-brominated methyl esters are obtained, suitable as intermediates for further synthesis steps.
- Notes : This method is utilized in the synthesis of clopidogrel intermediates and can be adapted for related compounds.
Amination to Introduce the 2-Amino Group
Following bromination, the alpha-bromo group is displaced by an amino group to form methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate.
Nucleophilic Substitution with Amines
- Typical Amines : Primary amines or ammonia sources can be used to displace the bromide at the alpha position.
- Reaction Conditions : The reaction is often carried out in methanol or other polar solvents with a base such as sodium bicarbonate to neutralize generated acid and facilitate substitution.
- Temperature : Elevated temperatures (e.g., 80°C) and stirring for several hours (4-6 h) are common to drive the reaction to completion.
- Isolation : The product precipitates or is extracted and purified by crystallization or chromatography.
- Example : Reaction of methyl alpha-bromo-2-chlorophenylacetate with 2-thiophene ethyl amine under reflux conditions yields the amino-substituted ester, which can be further purified by acid-base extraction and recrystallization.
Summary Table of Key Preparation Steps
Research Findings and Industrial Perspectives
- The ester exchange method catalyzed by Lewis acids offers a high-purity product with excellent yield and is preferred for industrial scale due to its simplicity and environmental safety.
- Photochemical bromination using hydrogen bromide and hydrogen peroxide under UV/visible light is an effective alternative, especially for complex intermediates in drug synthesis, allowing precise control over bromination site and degree.
- Amination via nucleophilic substitution is a well-established step, typically performed under reflux with bases to ensure complete displacement of bromide and high product yield.
- Analytical methods such as HPLC are routinely employed to confirm purity (>99%) and monitor reaction completion.
- The combination of these methods forms the backbone of synthetic routes for halogenated amino acid esters used in pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo and chloro groups to less reactive species.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate involves its interaction with specific molecular targets. The presence of bromo and chloro groups allows it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen Position Effects
- Bromine at Position 2 vs.
- Chlorine vs. Fluorine : The 5-chloro substituent in the target compound increases electron-withdrawing effects compared to fluorine, which may influence its stability in acidic or basic conditions .
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis : The compound’s role in Clopidogrel production highlights its industrial importance, with optimized synthetic routes achieving yields up to 98% under mild conditions .
- Material Science: Oligomers derived from brominated aromatic amino esters exhibit high thermal stability (weight loss <3% at 300°C), as seen in polycondensation products like oligo-2-[(2-hydroxymethylphenylimino)methyl]-5-bromo-phenol .
- Limitations: The discontinued commercial availability of the target compound () suggests challenges in scalability or regulatory compliance compared to analogues like Methyl 2-amino-2-(3-bromophenyl)acetate, which remains widely accessible .
Biological Activity
Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound is characterized by the presence of a bromo and a chloro substituent on the phenyl ring, which significantly influences its biological activity. The structural formula is as follows:
This compound's unique structure allows it to interact with various biological targets, making it an interesting candidate for further research.
Enzyme Interactions
Research indicates that this compound interacts with several enzymes involved in metabolic pathways. Notably, it has been shown to influence:
- Aminotransferases : These enzymes are crucial for amino acid metabolism, and the compound's interaction can modulate their activity, thereby affecting metabolic flux within cells.
- Decarboxylases : Involved in neurotransmitter synthesis, these enzymes may also be influenced by this compound, impacting neurotransmitter levels in the brain.
Cellular Effects
The compound exhibits significant effects on various cellular processes:
- Cell Signaling : It has been noted to modulate key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
- Gene Expression : By affecting transcription factors, this compound can alter gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanisms
At a molecular level, the compound exerts its effects through several mechanisms:
- Binding Affinity : It can bind to specific receptors and enzymes, leading to either activation or inhibition of their functions. For example, it may inhibit enzyme activity by occupying active sites.
- Transcriptional Regulation : The compound influences gene transcription by interacting with regulatory proteins, thus modifying the expression of target genes involved in critical cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
- In vitro tests demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and varying MIC values against Gram-negative bacteria .
Antitumor Activity
Research has also explored its antitumor properties:
- In studies involving cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), the compound exhibited strong inhibitory effects on cell proliferation with an IC50 value of approximately . This suggests a promising therapeutic potential against certain types of cancer .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Preliminary studies suggest:
Q & A
Q. What are the established synthetic methodologies for Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate, and how do variations in catalysts or solvents affect reaction efficiency?
- Methodological Answer: The synthesis typically involves bromination of a phenylacetic acid precursor followed by esterification. For example, bromination of methyl 2-(2-bromo-5-chlorophenyl)acetate using bromine in the presence of FeBr₃ under inert conditions minimizes side reactions and improves yield (~75–85%) . Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics: polar aprotic solvents enhance electrophilic substitution. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent) ensures >95% purity. Industrial-scale methods employ recrystallization for high-throughput applications .
Q. Which analytical techniques are most effective for confirming structure and purity, and how can conflicting spectral data be resolved?
- Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The amino proton (δ 3.8–4.2 ppm) and ester carbonyl (δ 170–175 ppm) are key markers .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry. ORTEP-3 visualizes thermal ellipsoids to confirm bond angles/geometry .
- HPLC-MS : Quantify purity and detect impurities (<2%). Discrepancies in NMR shifts (e.g., aromatic protons) can be resolved by comparing computed (DFT) vs. experimental spectra .
Advanced Research Questions
Q. What is the mechanistic rationale behind the compound’s reactivity in palladium-catalyzed cross-coupling, and how do bromine/chlorine substituents influence this process?
- Methodological Answer: The bromine atom acts as a superior leaving group in Suzuki-Miyaura couplings due to its lower electronegativity compared to chlorine. Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at 80–100°C in DMF/H₂O. The chlorine at the 5-position deactivates the ring via electron withdrawal, directing coupling to the bromine site (2-position). Kinetic studies show 10–15% higher yields for para-substituted boronic acids due to reduced steric hindrance .
Q. In SAR studies, how does the halogen substitution pattern affect biological activity compared to analogs?
- Methodological Answer: A comparative analysis of halogenated analogs reveals:
| Compound | Substituents | Antimicrobial IC₅₀ (µM) | Anticancer Activity (GI₅₀, µM) |
|---|---|---|---|
| Methyl 2-amino-2-(2-Br-5-Cl-phenyl)acetate | 2-Br, 5-Cl | 12.3 ± 1.2 | 8.7 ± 0.9 (HeLa cells) |
| Methyl 2-amino-2-(3-Br-4-Cl-phenyl)acetate | 3-Br, 4-Cl | 18.9 ± 2.1 | 15.4 ± 1.5 |
| Methyl 2-amino-2-(5-F-2-Cl-phenyl)acetate | 5-F, 2-Cl | 25.6 ± 3.0 | 22.1 ± 2.3 |
The 2-Br-5-Cl configuration enhances lipophilicity (logP = 2.8), improving membrane permeability. Fluorine analogs show reduced activity due to weaker halogen bonding .
Q. How should researchers address contradictory synthetic yield or bioactivity data across studies?
- Methodological Answer:
- Reproducibility Checks : Standardize reaction conditions (catalyst loading, solvent purity). For example, FeBr₃ purity >99% reduces side-product formation .
- Bioassay Variability : Use cell lines with consistent passage numbers (e.g., HeLa < passage 30) and control for serum content in media. Dose-response curves (3 replicates) minimize variability .
- Statistical Analysis : Apply ANOVA to compare yields/activity across studies. Outliers may arise from undetected impurities—reanalyze via LC-MS with a C18 column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
